![molecular formula C12H7I2NO2 B14899731 (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one is a complex organic compound with a unique structure that includes both iodine and oxazepine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Introduction of the Oxazepine Ring: This step involves the formation of the oxazepine ring, which can be done through cyclization reactions.
Iodination: The final steps involve the introduction of iodine atoms at specific positions on the molecule. This can be done using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization and Rearrangement: The oxazepine ring can participate in cyclization or rearrangement reactions to form new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its iodine atoms make it suitable for use in radiolabeling studies.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one involves its interaction with specific molecular targets. The iodine atoms can form halogen bonds with biological macromolecules, influencing their structure and function. The oxazepine ring can interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Iodoindole: A simpler compound with a single iodine atom on the indole ring.
Oxazepine Derivatives: Compounds with similar oxazepine rings but different substituents.
Iodomethylene Compounds: Compounds with iodomethylene groups attached to various core structures.
Uniqueness
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one is unique due to the combination of its indole, oxazepine, and iodomethylene moieties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H7I2NO2 |
|---|---|
Peso molecular |
451.00 g/mol |
Nombre IUPAC |
(11E)-3-iodo-11-(iodomethylidene)-10-oxa-1-azatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one |
InChI |
InChI=1S/C12H7I2NO2/c13-4-7-5-15-6-10(14)8-2-1-3-9(11(8)15)12(16)17-7/h1-4,6H,5H2/b7-4+ |
Clave InChI |
ZUGZUFQIQUKPQT-QPJJXVBHSA-N |
SMILES isomérico |
C1/C(=C\I)/OC(=O)C2=CC=CC3=C2N1C=C3I |
SMILES canónico |
C1C(=CI)OC(=O)C2=CC=CC3=C2N1C=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)

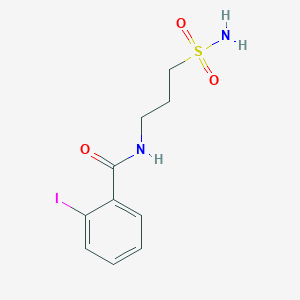
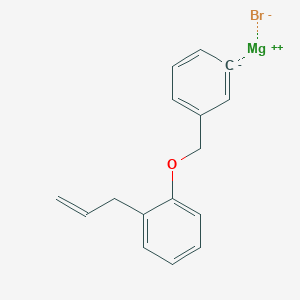
![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)


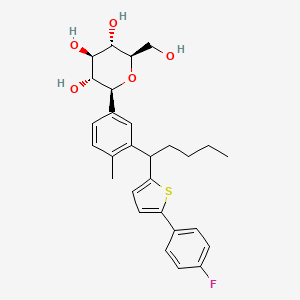
![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
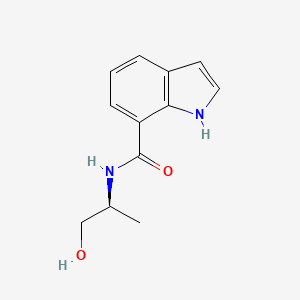

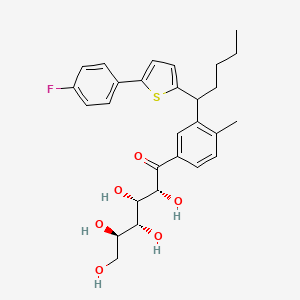
![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
